N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
CAS No.: 141745-71-3
Cat. No.: VC21342111
Molecular Formula: C25H29N3O2
Molecular Weight: 403.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide - 141745-71-3](/images/no_structure.jpg)
CAS No. | 141745-71-3 |
---|---|
Molecular Formula | C25H29N3O2 |
Molecular Weight | 403.5 g/mol |
IUPAC Name | N-[[4-(2-cyanophenyl)phenyl]methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C25H29N3O2/c1-2-3-10-23(29)28-25(15-6-7-16-25)24(30)27-18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3,(H,27,30)(H,28,29) |
Standard InChI Key | YRCWDKATYITJDZ-UHFFFAOYSA-N |
SMILES | CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Canonical SMILES | CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Chemical Identity and Structure
Chemical Classification and Nomenclature
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide belongs to a class of compounds that combine several important structural motifs. The full systematic name can be broken down into key components that reveal its structural features:
-
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]: This portion describes a substituted biphenyl system with a cyano group and a methyl linker to the amide nitrogen
-
1-(pentanoylamino)cyclopentane-1-carboxylic acid amide: This portion identifies a cyclopentane core with two substitutions - a pentanoylamino group and a carboxamide group
The compound contains multiple functional groups including amides, a nitrile (cyano) group, and aromatic rings, classifying it as a complex organic molecule with potential biological relevance.
Structural Components Analysis
One significant component of this compound is 1-(pentanoylamino)cyclopentane-1-carboxylic acid, which appears as a key building block. This component has a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol . The pentanoyl group (derived from pentanoic acid, also known as valeric acid) forms an amide bond with the amino group on the cyclopentane ring.
The second major component involves the (2'-cyano[1,1'-biphenyl]-4-yl)methyl group, which consists of:
-
A biphenyl system (two connected benzene rings)
-
A cyano (nitrile) group at the 2' position of one ring
-
A methyl linker connecting to the carboxamide nitrogen
Molecular Properties and Characteristics
Physical and Chemical Properties
Based on the compound's structure, the following properties can be inferred:
Property | Expected Value/Characteristic | Basis for Estimation |
---|---|---|
Physical State | Likely solid at room temperature | Complex structure with aromatic rings and amide bonds |
Solubility | Limited water solubility; Better solubility in organic solvents | Presence of lipophilic groups (biphenyl, pentanoyl) and hydrogen bonding capabilities |
Molecular Weight | Approximately 430-440 g/mol | Sum of component molecular weights |
Hydrogen Bond Donors | 2 (NH groups) | Structural analysis |
Hydrogen Bond Acceptors | 4 (2 carbonyl groups, 1 cyano group, 1 amide nitrogen) | Structural analysis |
LogP (estimated) | Likely >3 | Presence of lipophilic aromatic and aliphatic regions |
The compound's relatively high molecular weight and balanced hydrophobic-hydrophilic nature suggest it may have interesting pharmacokinetic properties if investigated for biological applications.
Functional Group Analysis
The multiple functional groups present in this compound contribute to its potential reactivity and properties:
Synthetic Considerations
Reaction Mechanisms and Challenges
The synthesis of this compound would likely encounter several challenges:
Synthetic Step | Potential Challenges | Possible Solutions |
---|---|---|
Preparation of pentanoylamino derivative | Regioselectivity in cyclopentane functionalization | Use of protecting groups or selective reagents |
Amide coupling | Efficiency and yield of coupling reaction | Optimization of coupling reagents and conditions |
Purification | Separation from reaction byproducts | Column chromatography, recrystallization techniques |
Similar challenges are common in the synthesis of complex pharmaceutical compounds and specialized reagents might be required, such as those mentioned in search result .
The combination of a rigid biphenyl system with amide linkages and a cyclopentane core creates a unique three-dimensional arrangement that could confer specific binding properties.
Structure-Activity Relationship Considerations
Key Pharmacophoric Elements
If this compound were to be investigated for biological activity, several structural elements would likely be critical for its function:
-
The cyano group at the 2' position of the biphenyl system could serve as a hydrogen bond acceptor and influence the electronic properties of the aromatic rings.
-
The distance and orientation between the two amide bonds might be crucial for interaction with specific binding pockets in target proteins.
-
The cyclopentane ring introduces rigidity and a specific spatial arrangement that could influence binding specificity.
-
The pentanoyl chain provides flexibility and hydrophobic interactions, potentially important for membrane penetration or binding to hydrophobic pockets.
Structural Modification | Potential Impact | Rationale |
---|---|---|
Varying the length of the pentanoyl chain | Altered lipophilicity and binding affinity | Optimization of hydrophobic interactions |
Substitution on the biphenyl rings | Modified electronic properties and binding | Fine-tuning of π-π interactions and hydrogen bonding |
Replacement of the cyclopentane with other ring systems | Changed conformational properties | Exploration of binding pocket fit |
Introduction of additional substituents | Enhanced selectivity or potency | Creation of additional binding interactions |
Such modifications would follow standard medicinal chemistry approaches for structure-activity relationship studies.
Analytical Methods for Characterization
Spectroscopic Analysis
For comprehensive characterization of this compound, several analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons (7-8 ppm), amide protons (5-8 ppm), and aliphatic protons (0.8-2.5 ppm)
-
¹³C NMR would reveal carbonyl carbons (165-175 ppm), aromatic carbons (120-140 ppm), and cyano carbon (115-120 ppm)
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry would confirm the molecular formula
-
Fragmentation patterns could provide structural confirmation
-
-
Infrared Spectroscopy:
-
Characteristic bands for amide C=O stretching (1630-1690 cm⁻¹)
-
Nitrile C≡N stretching (2210-2260 cm⁻¹)
-
N-H stretching (3300-3500 cm⁻¹)
-
Chromatographic Methods
Purification and analysis of this compound would likely involve:
Technique | Application | Expected Parameters |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Purification and analysis | Reverse-phase column, gradient elution with acetonitrile/water |
Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel, ethyl acetate/hexane or dichloromethane/methanol systems |
Gas Chromatography (GC) | Analysis (if volatile derivatives are prepared) | High temperature program due to high molecular weight |
Similar chromatographic approaches are commonly used for related compounds mentioned in the search results.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume